Synthesis pathway of [(2-Methylquinolin-8-yl)oxy]acetic acid
Synthesis pathway of [(2-Methylquinolin-8-yl)oxy]acetic acid
An In-Depth Technical Guide to the Synthesis of [(2-Methylquinolin-8-yl)oxy]acetic Acid
Introduction
[(2-Methylquinolin-8-yl)oxy]acetic acid is a quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and antimalarial activities[1]. The introduction of an oxyacetic acid moiety at the 8-position of the 2-methylquinoline core can enhance its chelating abilities and modify its pharmacokinetic profile, making it a valuable building block for the development of novel therapeutic agents and functional materials[2][3][4].
This guide provides a comprehensive overview of the predominant synthetic pathway for [(2-Methylquinolin-8-yl)oxy]acetic acid. The synthesis is efficiently executed in a two-step sequence, beginning with the construction of the 2-methyl-8-hydroxyquinoline core, followed by the attachment of the acetic acid side chain via a classic Williamson ether synthesis. This document will detail the mechanistic underpinnings, provide field-tested experimental protocols, and offer insights into the critical parameters of each step.
Overall Synthesis Pathway
The synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid is primarily accomplished through two key transformations:
-
Step 1: Doebner-von Miller Reaction - The synthesis of the intermediate, 2-methyl-8-hydroxyquinoline, from o-aminophenol and crotonaldehyde.
-
Step 2: Williamson Ether Synthesis & Hydrolysis - The reaction of 2-methyl-8-hydroxyquinoline with an ethyl haloacetate followed by saponification to yield the final product.
Caption: Overall two-step synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid.
Part 1: Synthesis of 2-Methyl-8-hydroxyquinoline
The foundational step in this pathway is the construction of the heterocyclic quinoline core. The Doebner-von Miller reaction, a reliable and well-established method, is employed for this purpose[5]. This acid-catalyzed reaction involves the condensation of an aniline derivative, in this case, o-aminophenol, with an α,β-unsaturated aldehyde, crotonaldehyde.
Mechanism and Rationale
The reaction proceeds through a series of established steps:
-
Michael Addition: The amino group of o-aminophenol acts as a nucleophile, attacking the β-carbon of the protonated crotonaldehyde.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the carbonyl carbon onto the aromatic ring.
-
Dehydration: The cyclic intermediate readily loses a water molecule to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is then oxidized to the thermodynamically stable aromatic quinoline system. An oxidizing agent, such as o-nitrophenol, is often included in the reaction mixture, which is itself reduced to o-aminophenol and can enter the reaction cycle, thereby improving the overall yield[6].
Experimental Protocol: Synthesis of 2-Methyl-8-hydroxyquinoline
This protocol is adapted from established procedures for quinoline synthesis[6][7].
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 33.0 g (0.3 mol) of o-aminophenol and 150 mL of 18% hydrochloric acid.
-
Reagent Addition: Heat the mixture to reflux with stirring. Over a period of 30 minutes, slowly add a solution of 14.0 g (0.1 mol) of o-nitrophenol (as an oxidizing agent) and 42.0 mL (0.4 mol) of crotonaldehyde.
-
Reaction: Maintain the reflux for 2 hours. The reaction mixture will darken significantly.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with aqueous ammonia until it is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (4 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield a dark solid.
-
Purification: The crude product can be purified by vacuum distillation, collecting the fraction at 149–155 °C / 246 Pa, to yield 2-methyl-8-hydroxyquinoline as a solid[6].
Data Summary: Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| o-Aminophenol | 109.13 | 33.0 g | 0.3 | Starting Material |
| Crotonaldehyde | 70.09 | 42.0 mL | 0.4 | Starting Material |
| o-Nitrophenol | 139.11 | 14.0 g | 0.1 | Oxidizing Agent |
| 18% Hydrochloric Acid | - | 150 mL | - | Solvent & Catalyst |
Part 2: Synthesis of [(2-Methylquinolin-8-yl)oxy]acetic acid
This second stage involves the formation of an ether linkage, a classic example of the Williamson ether synthesis, followed by the hydrolysis of an ester to the desired carboxylic acid[8][9][10][11].
Mechanism and Rationale
The Williamson ether synthesis is a robust SN2 reaction[9][12].
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Deprotonation: The phenolic hydroxyl group of 2-methyl-8-hydroxyquinoline is acidic and is deprotonated by a suitable base (e.g., potassium carbonate, sodium ethoxide) to form a nucleophilic quinolin-8-olate anion.
-
Nucleophilic Substitution (SN2): The generated olate anion attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate), displacing the halide ion and forming an ether linkage. This results in the intermediate, ethyl [(2-methylquinolin-8-yl)oxy]acetate[13].
-
Saponification (Hydrolysis): The ester intermediate is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification. This process, known as saponification, cleaves the ester bond to yield the final carboxylic acid product and ethanol.
Caption: Mechanism of Williamson ether synthesis and subsequent hydrolysis.
Experimental Protocol: Williamson Ether Synthesis & Hydrolysis
This protocol is a representative procedure based on common laboratory practices for this transformation[10][13][14].
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-8-hydroxyquinoline (1 equiv.) in a suitable solvent such as dry dimethylformamide (DMF) or acetone.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) to the solution. Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add ethyl bromoacetate or ethyl chloroacetate (1.1 equiv.) dropwise to the mixture[14]. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up (Ester): After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude ester may precipitate or can be extracted with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ethyl [(2-methylquinolin-8-yl)oxy]acetate in ethanol or a mixture of tetrahydrofuran (THF) and water. Add an aqueous solution of sodium hydroxide (2-3 equiv.) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic (~pH 3-4). The final product, [(2-Methylquinolin-8-yl)oxy]acetic acid, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Data Summary: Reagents for Step 2
| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Role |
| 2-Methyl-8-hydroxyquinoline | 159.19 | 1.0 | Starting Material |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 - 2.0 | Base |
| Ethyl Bromoacetate | 167.00 | 1.1 | Alkylating Agent |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 - 3.0 | Hydrolysis Reagent |
Characterization
The identity and purity of the final product, [(2-Methylquinolin-8-yl)oxy]acetic acid, must be confirmed through standard analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
A comprehensive vibrational analysis of a similar compound, (5-chloro-quinolin-8-yloxy) acetic acid, has been performed using DFT calculations, demonstrating the complexity and conformational possibilities of these molecules[15].
References
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Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
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Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. ResearchGate. [Link]
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Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Oreate AI Blog. [Link]
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2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]
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Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
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Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. ResearchGate. [Link]
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Preparing Ethers. Chemistry LibreTexts. [Link]
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New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. MDPI. [Link]
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